The synthesis of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy can be approached through various methods, with solid-phase parallel synthesis being a prominent technique. This method allows for the construction of libraries of benzopyran derivatives efficiently. Key steps in the synthesis may include:
The precise conditions—such as temperature, solvent choice, and reaction time—are critical for optimizing yield and purity.
The molecular structure of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy features a benzopyran core with specific substituents:
Property | Value |
---|---|
CAS Number | 84748-20-9 |
InChI Key | QKPLWEBVHQGZKF-UHFFFAOYSA-N |
Isomeric SMILES | C1C(=CC2=CC=CC=C2O1)/C(=N/O)/N |
InChI | InChI=1S/C10H10N2O2/c11-10(12-13)8-5-7-3-1-2-4-9(7)14-6-8/h1-5,13H,6H2,(H2,11,12) |
2H-1-Benzopyran-3-carboximidamide-N-hydroxy participates in a variety of chemical reactions:
These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
The mechanism of action for 2H-1-Benzopyran-3-carboximidamide-N-hydroxy is primarily based on its interaction with biological targets:
The physical and chemical properties of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy include:
The applications of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy span several fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1